molecular formula C8H5BrFNO4 B567440 Methyl 4-bromo-5-fluoro-2-nitrobenzoate CAS No. 1220886-29-2

Methyl 4-bromo-5-fluoro-2-nitrobenzoate

Cat. No. B567440
M. Wt: 278.033
InChI Key: HPMNCYDJGIMYKN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-fluoro-2-nitrobenzoate is a chemical compound with the molecular formula C8H5BrFNO4 . It has a molecular weight of 278.03 . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for Methyl 4-bromo-5-fluoro-2-nitrobenzoate is 1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

Methyl 4-bromo-5-fluoro-2-nitrobenzoate has a density of 1.7±0.1 g/cm3 . It has a boiling point of 337.6±42.0 °C at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

  • Crystallographic Study and Electronic Structure Analysis : Benzoic acid derivatives, similar in structure to Methyl 4-bromo-5-fluoro-2-nitrobenzoate, have been studied for their crystal structures using X-ray powder diffraction. The electronic structure of these compounds is analyzed, revealing insights into intermolecular interactions and molecular electrostatic potential (Pramanik, Dey, & Mukherjee, 2019).

  • Synthesis of Derivatives : Research on the synthesis of various benzoic acid derivatives, including those similar to Methyl 4-bromo-5-fluoro-2-nitrobenzoate, demonstrates the potential for creating a range of compounds with specific properties and applications in chemistry and pharmaceuticals (Xu, Xu, & Zhu, 2013).

  • Building Block for Solid-Phase Synthesis : 4-Chloro-2-fluoro-5-nitrobenzoic acid, closely related to Methyl 4-bromo-5-fluoro-2-nitrobenzoate, is identified as a versatile building block in solid-phase synthesis, especially for creating various nitrogenous heterocycles (Křupková, Funk, Soural, & Hlaváč, 2013).

  • Hydrothermal Synthesis and Fluorescence Properties : Studies have been conducted on the hydrothermal synthesis of compounds related to Methyl 4-bromo-5-fluoro-2-nitrobenzoate, exploring their crystal structures and fluorescence properties, which could have implications in material sciences and photonics (Chang–you, 2012).

  • Metabolic Studies : Research involving the metabolism of halogenated methyl anilines, related structurally to Methyl 4-bromo-5-fluoro-2-nitrobenzoate, in rat liver microsomes, provides insights into the biotransformation and potential toxicological profiles of these compounds (Boeren, Tyrakowska, Vervoort, De Hoffman, Teunis, van Veldhuizen, & Rietjens, 1992).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statement P261 advises avoiding breathing dust, fumes, gas, mist, vapors, or spray .

properties

IUPAC Name

methyl 4-bromo-5-fluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMNCYDJGIMYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737321
Record name Methyl 4-bromo-5-fluoro-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-5-fluoro-2-nitrobenzoate

CAS RN

1220886-29-2
Record name Methyl 4-bromo-5-fluoro-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-bromo-5-fluoro-2-nitrobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromo-5-fluoro-2-nitrobenzoic acid (Ark Pharm, 5.387 g, 20.40 mmol) in DMF (80.0 mL) at 0° C. was added potassium carbonate (5.870 g, 42.47 mmol), followed by methyl iodide (8.789 g, 61.92 mmol). After stirring at 0° C. for 15 min., the reaction was heated to 40° C. for 2 h. The mixture was filtered and concentrated. The residue was dissolved in EtOAc (150 mL), washed with water (2×100 mL), brine (100 mL), dried over Na2SO4, and concentrated under reduced pressure. The resulting residue was purified by flash chromatography on silica gel (0-50% EtOAc in hexanes) to give the sub-title compound as a pale yellow oil (5.348 g, 94%). LCMS calc. for C8H6BrFNO4 (M+H)+: m/z=277.9. found no ionization.
Quantity
5.387 g
Type
reactant
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8.789 g
Type
reactant
Reaction Step Two
Yield
94%

Citations

For This Compound
4
Citations
CK Skepper, D Armstrong, CJ Balibar… - Journal of Medicinal …, 2020 - ACS Publications
… To a solution of methyl 4-bromo-5-fluoro-2-nitrobenzoate (95.0 g, 0.34 mol) in MeOH (1000 mL) was added AcOH(102 g, 1.70 mol). Fe power (95.4 g, 1.70 mol) was added slowly at 0 C…
Number of citations: 20 pubs.acs.org
S Yu, Y Zhang, J Yang, H Xu, S Lan, B Zhao… - European Journal of …, 2023 - Elsevier
… Subsequently, it was esterified to afford methyl 4-bromo-5-fluoro-2-nitrobenzoate (34). Then, compound 34 reacted with sodium methoxide under an ice bath to generate 35, which was …
Number of citations: 0 www.sciencedirect.com
C Shen, P Xu, C Zhang, Z Su, B Shan, R Li… - ACS Medicinal …, 2023 - ACS Publications
… Methyl 4-bromo-5-fluoro-2-nitrobenzoate (9) was used as the starting material and … Methyl 4-bromo-5-fluoro-2-nitrobenzoate (9) was converted to compound 14 through a palladium-…
Number of citations: 3 pubs.acs.org
B Shan, H Hou, K Zhang, R Li, C Shen… - Journal of Medicinal …, 2023 - ACS Publications
… Methyl 4-bromo-5-fluoro-2-nitrobenzoate (2–6) as the first starting material was reacted with ethnyltrimethysilane to give intermediate 2–7, which was reduced to intermediate 2–8 by …
Number of citations: 5 pubs.acs.org

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